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Introduction

N1-methylpseudouridine (m1W) is a post-transcriptionally modified nucleoside found in the
transfer RNA (tRNA) of many archaeal species, where it is typically located at position 54 in the
TWC loop. This modification is a hallmark of the archaeal domain and is thought to contribute to
the structural stability and function of tRNA, particularly in the extreme environments that many
archaea inhabit. The biosynthesis of m1W¥ is a two-step enzymatic process involving the
isomerization of uridine to pseudouridine (W), followed by the methylation of the pseudouridine
base. This guide provides a detailed overview of the m1W biosynthesis pathway in archaea,
including the enzymes involved, their mechanisms of action, and relevant experimental
protocols.

The Biosynthesis Pathway of m1W¥

The formation of N1-methylpseudouridine at position 54 of archaeal tRNA is a sequential
process catalyzed by two distinct enzymes:

o Pseudouridylation of Uridine (U54) to Pseudouridine (W54): The first step is the isomerization
of the uridine base at position 54 of the pre-tRNA to pseudouridine. This reaction is catalyzed
by the tRNA:pseudouridine synthase Pus10.[1][2] Pus10 belongs to the TruD family of
pseudouridine synthases and is responsible for the formation of both W54 and W55 in
archaeal tRNAs.[1][2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12751219?utm_src=pdf-interest
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

e Methylation of Pseudouridine (¥54) to N1-methylpseudouridine (m1%54): The second and
final step is the methylation of the N1 position of the newly formed pseudouridine at position
54. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent
methyltransferase TrmY. TrmY is a member of the COG1901/DUF358 protein family, which
belongs to the SPOUT superfamily of methyltransferases.[3] The methyl group is transferred
from the cofactor SAM to the N1 position of the pseudouridine base.[3]

The overall biosynthetic pathway can be summarized as follows:

m1Y¥ Biosynthesis Pathway

Trmy
[Uridine at position 54 in pre—tRNA)Mb[Pseudouridine (W) at position SADMMV[Nl-methylpseudouridine (m1W¥) at position 54]

Click to download full resolution via product page
Figure 1: Biosynthesis pathway of N1-methylpseudouridine (m1W) in archaeal tRNA.

Enzymology of the m1W¥ Biosynthesis Pathway
tRNA:Pseudouridine Synthase 10 (Pus10)

Pusl0 is a key enzyme in archaeal tRNA modification, responsible for the formation of
pseudouridine at both positions 54 and 55 of the TWC loop.[1][2] In archaea, Pus10 appears to
be the sole enzyme responsible for W54 formation. The activity of Pus10 from different
archaeal species, such as Methanocaldococcus jannaschii and Pyrococcus furiosus, has been
characterized in vitro.[1][2]

tRNA (N1-methylpseudouridine) Methyltransferase
(TrmY)

TrmY is a SPOUT-class methyltransferase that specifically recognizes W54 in tRNA and
catalyzes its methylation to m1W¥W54.[3] The enzyme utilizes S-adenosyl-L-methionine (SAM) as
the methyl donor. Studies on TrmY from Haloferax volcanii (HVO_1989) and
Methanocaldococcus jannaschii (Mja_1640) have confirmed its role in m1W¥ biosynthesis
through genetic knockouts and in vitro reconstitution assays.[3] The efficiency of the

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://www.benchchem.com/product/b12751219?utm_src=pdf-body-img
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

methylation reaction catalyzed by TrmY is influenced by the identity of the nucleotide at position
55 of the TWC loop.[3]

Quantitative Data

While extensive research has identified the enzymes and the pathway for m1W¥ biosynthesis,
detailed kinetic parameters for the archaeal enzymes are not yet fully available in the literature.
The following table summarizes the available information.
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) Kinetic
Enzyme Organism Substrate Value Reference
Parameter
Robust W54
and W55
Methanocald
tRNA synthase
Pusl10 ococcus ] - o [1][2]
) . transcript activity
jannaschii _
observed in
vitro.[1][2]
Weak ¥54
synthase
activity but
Pyrococcus tRNA robust W55
Pus10 _ _ - [1][2]
furiosus transcript synthase
activity
observed in
vitro.[1][2]
AdoMet-
Methanocald
W54- dependent
ococcus o _
TrmY ) . containing - methylation [3]
jannaschii ] )
) tRNA confirmed in
(Mj1640) .
vitro.[3]
Complement
ation of a
Haloferax W54- deletion
TrmY volcanii containing - mutant [3]
(HVO_1989) tRNA confirmed in

vivo function.

[3]

Note: Specific Km and kcat values for archaeal Pus10 and TrmY are not readily available in the

reviewed literature. Further kinetic studies are required to fully characterize these enzymes.

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the study of m1¥
biosynthesis in archaea.

Recombinant Protein Expression and Purification

A common workflow for obtaining purified recombinant Pus10 and TrmY for in vitro assays is
outlined below.
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Recombinant Protein Purification Workflow

Gene Cloning into Expression Vector
(e.g., pET with His-tag)

(e.g., BL21(DE3))

i

Induction of Protein Expression
(e.g., with IPTG)

:

Cell Harvest by Centrifugation

:

Cell Lysis
(e.g., Sonication or French Press)

:

[Clarification of Lysate by Centrifugation]

Affinity Chromatography
(e.g., Ni-NTA for His-tagged proteins)
[Elution of Bound Protein)

[Dialysis to Remove Imidazole and Buffer Exchange)

:

Purity Assessment
(SDS-PAGE)

[Transformation into E. coli Expression Strain)
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Figure 2: General workflow for recombinant protein purification.
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Protocol for Recombinant Archaeal Protein Purification:

Gene Cloning: The genes encoding Pus10 or TrmY from the desired archaeal species are
PCR amplified and cloned into an appropriate expression vector, such as pET28a, which
allows for the expression of an N-terminal His-tagged fusion protein.

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain,
like BL21(DE3).

Protein Expression: A single colony is used to inoculate a starter culture, which is then used
to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture
is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition
of IPTG (isopropyl 3-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the
culture is incubated for an additional 3-16 hours at a lower temperature (e.g., 16-25°C) to
improve protein solubility.

Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis
buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, and protease
inhibitors). Cells are lysed by sonication on ice or by using a French press.

Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for
30-60 minutes at 4°C to pellet cell debris.

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column
pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a
slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound
proteins.

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a
high concentration of imidazole (e.g., 250-500 mM).

Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g.,
50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1 mM DTT, 10% glycerol) to remove imidazole and
for buffer exchange. The purified protein is then concentrated, flash-frozen in liquid nitrogen,
and stored at -80°C.
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o Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE

analysis.

In Vitro Reconstitution of m1¥ Biosynthesis

This assay is designed to demonstrate the sequential activity of Pus10 and TrmY in the

formation of m1W.

In Vitro m1¥ Reconstitution Workflow

In vitro transcription of tRNA substrate
(containing U54)

(Incubation with purified Puslo)

:

(Purification of W54-containing tRNA)

:

Gncubation with purified TrmY and SAM)

:

(Purification of modified tRNA)

:

Analysis of tRNA modification
(e.g., HPLC or Mass Spectrometry)
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Figure 3: Workflow for the in vitro reconstitution of m1W¥ biosynthesis.
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Protocol for In Vitro m1¥ Reconstitution:

« In Vitro Transcription of tRNA Substrate: A DNA template for the desired archaeal tRNA is
generated by PCR. The tRNA is then synthesized in vitro using T7 RNA polymerase. The
transcript should contain a uridine at position 54.

e Pusl10 Reaction: The in vitro transcribed tRNA is incubated with purified recombinant Pus10
in a reaction buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM NaCl, 5 mM MgClI2, 1 mM DTT) at
the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles) for 1-2
hours.

 Purification of W-containing tRNA: The tRNA from the Pus10 reaction is purified to remove
the enzyme, for example, by phenol-chloroform extraction and ethanol precipitation.

o TrmY Reaction: The purified W54-containing tRNA is then incubated with purified
recombinant TrmY in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCI pH 8.0, 100
mM KCI, 5 mM MgCI2, 1 mM DTT) supplemented with S-adenosyl-L-methionine (SAM) as
the methyl donor (e.g., 1 mM). The reaction is incubated at the optimal temperature for TrmY
for 1-2 hours.

e Analysis of tRNA Modification: The final tRNA product is purified and then analyzed for the
presence of m1W using methods described in the following section.

Analysis of tRNA Modifications

The presence and quantity of m1W in a tRNA sample can be determined by digesting the tRNA
to its constituent nucleosides and analyzing the resulting mixture by High-Performance Liquid
Chromatography (HPLC) or Mass Spectrometry (MS).
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tRNA Modification Analysis Workflow

[Purification of total or specific tRNA]

Enzymatic digestion to nucleosides
(e.g., Nuclease P1 and Alkaline Phosphatase)

[Analysis by HPLC or LC-MS/MS]

[Quantification of mlw]
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Figure 4: General workflow for the analysis of tRNA modifications.

Protocol for tRNA Digestion and Nucleoside Analysis:

o tRNA Purification: Total tRNA can be isolated from archaeal cells, or a specific tRNA can be
purified. For in vitro assays, the reaction product is used directly after purification.

» Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides.
A typical digestion protocol involves:

o Incubation of the tRNA with Nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate,
pH 5.3) at 37°C for 2-4 hours.

o Addition of bacterial alkaline phosphatase and further incubation at 37°C for 1-2 hours to
dephosphorylate the nucleoside monophosphates.
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e HPLC Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC. The
nucleosides are separated based on their hydrophobicity and detected by UV absorbance.
The retention time of m1W is compared to that of a known standard for identification.

o Mass Spectrometry (MS) Analysis: For more definitive identification and quantification, the
HPLC can be coupled to a mass spectrometer (LC-MS/MS).[3][4] The mass-to-charge ratio
of the eluted compounds is measured, allowing for the unambiguous identification of m1¥.

Conclusion

The biosynthesis of N1-methylpseudouridine in archaea is a fascinating example of the
intricate tRNA modification pathways that have evolved in this domain of life. The two-step
process, involving the sequential action of Pus10 and TrmY, highlights the specialized
enzymatic machinery required to generate this unique modified nucleoside. While the key
enzymes have been identified, further research, particularly detailed kinetic and structural
studies, is needed to fully understand the molecular mechanisms and biological significance of
m1W¥ in archaeal tRNA. The protocols and workflows provided in this guide offer a foundation
for researchers to further investigate this important aspect of archaeal molecular biology, with
potential implications for understanding the limits of life and for the development of novel RNA-
based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing
[immaginabiotech.com]

2. researchgate.net [researchgate.net]

3. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry
[dspace.mit.edu]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://dspace.mit.edu/handle/1721.1/99341
https://www.benchchem.com/product/b12751219?utm_src=pdf-custom-synthesis
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://dspace.mit.edu/handle/1721.1/99341
https://dspace.mit.edu/handle/1721.1/99341
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Biosynthesis of N1-methylpseudouridine (m1¥) in
Archaea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12751219#biosynthesis-pathway-of-n1-
methylpseudouridine-in-archaea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b12751219#biosynthesis-pathway-of-n1-methylpseudouridine-in-archaea
https://www.benchchem.com/product/b12751219#biosynthesis-pathway-of-n1-methylpseudouridine-in-archaea
https://www.benchchem.com/product/b12751219#biosynthesis-pathway-of-n1-methylpseudouridine-in-archaea
https://www.benchchem.com/product/b12751219#biosynthesis-pathway-of-n1-methylpseudouridine-in-archaea
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12751219?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

